molecular formula C22H23N3O3 B7601387 N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide

N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide

Cat. No.: B7601387
M. Wt: 377.4 g/mol
InChI Key: VGULYIKCOSRBIQ-UHFFFAOYSA-N
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Description

N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by its complex structure, which includes a pyridazine ring, a carboxamide group, and various substituents such as benzyl and methoxyethyl groups

Properties

IUPAC Name

N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-15-14-24(16-18-8-4-2-5-9-18)22(27)20-12-13-21(26)25(23-20)17-19-10-6-3-7-11-19/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULYIKCOSRBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridazine derivative with an appropriate amine, such as benzylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution with Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where the pyridazine derivative is treated with a methoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyridazine ring or other parts of the molecule are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxyethyl halide in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new pharmaceuticals.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,1-dibenzyl-N-(2-methoxyethyl)-6-oxopyridazine-3-carboxamide: This compound is unique due to its specific substituents and the presence of the pyridazine ring.

    This compound derivatives: These compounds may have similar structures but differ in the nature of the substituents, which can affect their chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This combination imparts distinct chemical properties, making it valuable for various scientific research applications.

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